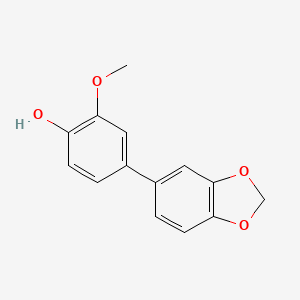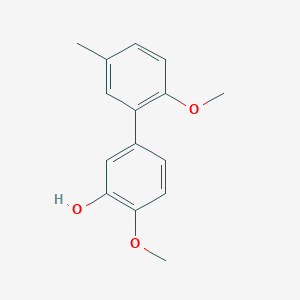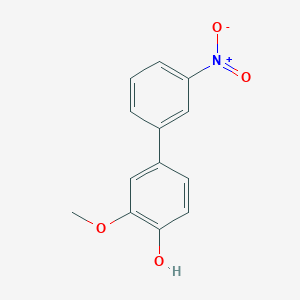
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-methylthiophenyl)phenol, 95%, also known as 2-Methylthiophenol or 2-MTP, is an aromatic hydrocarbon compound with a molecular formula of C9H10O2S. 2-MTP is a colorless to pale yellow liquid with a characteristic odor. It is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It also has a wide range of applications in scientific research, including biochemical and physiological studies.
Wirkmechanismus
2-MTP has a range of effects on biochemical and physiological processes. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects
2-MTP has a range of effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 reduces inflammation and pain. 2-MTP has also been shown to have antioxidant activity, which can help protect cells from damage caused by reactive oxygen species. In addition, 2-MTP has been shown to have anti-cancer activity, as well as anti-inflammatory, anti-viral, and anti-bacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-MTP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. In addition, it has a wide range of applications in scientific research. However, it is important to note that 2-MTP is a hazardous chemical and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-MTP in scientific research. It could be used to further study the mechanism of action of COX-2 inhibitors, as well as to develop new drugs with improved efficacy and safety profiles. In addition, 2-MTP could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases. Finally, 2-MTP could be used to develop new methods for the delivery of drugs, such as nanotechnology-based drug delivery systems.
Synthesemethoden
2-MTP is synthesized through a process known as the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst. The alkyl halide is converted to an alkyl group, which is then attached to the aromatic compound. In the case of 2-MTP, the alkyl halide is 2-methylthiophenol, and the aromatic compound is phenol. The reaction of these two compounds produces 2-MTP with a yield of 95%.
Wissenschaftliche Forschungsanwendungen
2-MTP has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, particularly in the study of enzyme activity. It has also been used in studies of molecular recognition, drug design, and drug delivery. In addition, 2-MTP has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA.
Eigenschaften
IUPAC Name |
2-methoxy-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-13-9-10(7-8-12(13)15)11-5-3-4-6-14(11)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJWDJJXIEGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














